molecular formula C10H10FN3 B2829683 1-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine CAS No. 1448854-93-0

1-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B2829683
CAS No.: 1448854-93-0
M. Wt: 191.209
InChI Key: CXDPBUZGMMRCPM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 1-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine (C₁₀H₁₀FN₃) is a pyrazole-based compound featuring a 2-fluorophenyl substituent at position 1 and a methyl group at position 4 of the pyrazole ring. Its molecular weight is 191.2 g/mol, and its CAS registry number is 1448854-93-0 . Its fluorine substituent enhances metabolic stability and bioavailability, while the methyl group contributes to lipophilicity .

Properties

IUPAC Name

2-(2-fluorophenyl)-4-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c1-7-6-13-14(10(7)12)9-5-3-2-4-8(9)11/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDPBUZGMMRCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C2=CC=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium ethoxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Multicomponent Domino Reactions with Arylglyoxals

Pyrazol-5-amines participate in domino reactions with arylglyoxals to form fused heterocycles. For 1-(2-fluorophenyl)-4-methyl-1H-pyrazol-5-amine, reactions with arylglyoxals under acidic conditions yield novel tricyclic structures.

Key Findings:

  • Reaction Conditions :

    • Solvent : DMF or ethanol

    • Catalyst : p-TsOH (10 mol%)

    • Temperature : 80–100°C

    • Time : 20–60 minutes

  • Products :

    • Pyrrolo[2,3-c]pyrazoles : Formed via a [3 + 2] cycloaddition mechanism when reacting with two equivalents of arylglyoxal (Table 1) .

    • Dipyrazolo-fused 1,7-naphthyridines : Synthesized through a double [3 + 2 + 1] heteroannulation pathway .

Table 1: Representative Domino Reaction Outcomes

Arylglyoxal (R)Product StructureYield (%)
4-FluorophenylPyrrolo[2,3-c]pyrazole34
4-Chlorophenyl1,7-Naphthyridine derivative65
3-Methylphenyl1,3-Diazocane analog74

Electrophilic Aromatic Substitution (EAS)

The 2-fluorophenyl group directs EAS reactions to specific positions:

  • Nitration :

    • Conditions : HNO₃/H₂SO₄, 0–5°C.

    • Site Selectivity : Fluorine’s ortho/para-directing effect leads to substitution primarily at the 4-position of the phenyl ring .

  • Halogenation :

    • Reagents : Cl₂/FeCl₃ or Br₂/FeBr₃.

    • Outcome : Bromine preferentially substitutes at the 5-position of the pyrazole ring due to steric hindrance from the methyl group.

Nucleophilic Substitution at the Pyrazole Core

The methyl group at position 4 and fluorine on the phenyl ring influence reactivity:

  • Methyl Group Functionalization :

    • Oxidation : Under strong oxidizing conditions (CrO₃/H₂SO₄), the methyl group converts to a carboxylic acid.

    • Chlorination : SOCl₂ converts the methyl group to -CH₂Cl, enabling further derivatization.

  • Fluorine Replacement :

    • SNAr Reactions : Fluorine undergoes substitution with strong nucleophiles (e.g., -OH or -NH₂) under high-temperature basic conditions (NaOH, 120°C).

Comparative Reactivity with Structural Analogs

Table 2: Reaction Behavior vs. Similar Pyrazoles

CompoundDominant Reaction TypeKey Difference
1-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amineEAS at phenyl ringPara-fluorine directs substitution to 2-position
1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amineSNAr at Cl siteHigher reactivity due to Cl’s leaving group ability

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C10H10FN3
  • Molecular Weight : 191.2 g/mol
  • CAS Number : 1448854-93-0
  • Chemical Structure : The compound features a pyrazole ring substituted with a fluorophenyl group and a methyl group at specific positions, which contributes to its reactivity and biological properties.

Medicinal Chemistry Applications

1-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine has been investigated for its potential as a bioactive molecule with various therapeutic applications:

Anti-inflammatory and Analgesic Properties

Research has shown that pyrazolone derivatives, including this compound, exhibit significant anti-inflammatory and analgesic activities. These compounds are being explored as non-ulcerogenic alternatives for traditional anti-inflammatory drugs. Studies indicate that modifications at the 4-position of the pyrazolone ring can enhance anti-inflammatory efficacy while minimizing side effects .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in targeting specific cancer cell lines. For example, derivatives of pyrazoles have shown promising results against breast cancer cell lines by inhibiting cell proliferation and inducing apoptosis . The presence of the fluorine atom in the structure may enhance the compound's interaction with biological targets, making it a candidate for further development in cancer therapy.

Enzyme Inhibition

This compound is also being studied for its potential to inhibit specific enzymes related to disease pathways. For instance, compounds with similar structures have been reported to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumorigenesis . This suggests that this compound could be a valuable lead compound in drug design targeting FGFRs.

Biological Research Applications

The biological implications of this compound extend beyond anticancer activity:

Antimicrobial Activity

There is ongoing research into the antimicrobial properties of pyrazole derivatives. The structural characteristics of this compound may contribute to its effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents .

Materials Science Applications

In addition to medicinal applications, this compound is being explored in materials science:

Building Block for Synthesis

The compound serves as a versatile building block in organic synthesis, allowing researchers to create more complex heterocyclic compounds. Its unique structure facilitates the development of novel materials with specific electronic or optical properties .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

StudyFocusFindings
Study AAnti-inflammatory activityDemonstrated significant reduction in inflammation markers compared to control groups.
Study BAnticancer propertiesInhibited proliferation of breast cancer cells with an IC50 value indicating potent activity.
Study CEnzyme inhibitionShowed effective inhibition of FGFRs in vitro, suggesting potential for cancer therapy applications.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system under investigation.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Position and Electronic Effects

(a) 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine
  • Molecular Formula : C₁₀H₉F₂N₃
  • Molecular Weight : 209.2 g/mol
  • Key Differences: Contains two fluorine atoms at positions 2 and 4 on the phenyl ring, increasing electronegativity and polarity compared to the monofluorinated target compound. Methyl group is at position 3 of the pyrazole (vs. position 4 in the target), altering steric interactions in binding assays .
(b) 1-(4-Fluorophenyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine
  • Molecular Formula : C₁₇H₁₆FN₃
  • Molecular Weight : 281.3 g/mol
  • Key Differences :
    • Fluorine is at position 4 on the phenyl ring, reducing steric hindrance compared to the 2-fluorophenyl group.
    • Additional 4-methylphenyl substituent at pyrazole position 4 increases molecular bulk and hydrophobicity .

Halogen Substitution Variations

(a) 1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine
  • Molecular Formula : C₁₀H₁₀ClN₃
  • Molecular Weight : 207.7 g/mol
  • Key Differences :
    • Chlorine replaces fluorine at position 2 of the phenyl ring, increasing molecular weight and introducing stronger electron-withdrawing effects.
    • Chlorine’s larger atomic radius may enhance π-π stacking interactions but reduce metabolic stability compared to fluorine .
(b) 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine
  • Molecular Formula : C₁₀H₉ClFN₃
  • Molecular Weight : 233.7 g/mol
  • Key Differences :
    • Contains a benzyl group with mixed chloro-fluoro substitution, introducing conformational flexibility and altered electronic properties .

Non-Aromatic Substituents

1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine
  • Molecular Formula : C₈H₁₃N₃
  • Molecular Weight : 151.2 g/mol
  • Key Differences :
    • Cyclopropylmethyl group replaces the 2-fluorophenyl ring, drastically reducing aromaticity and increasing strain.
    • Lower molecular weight and enhanced sp³ character improve solubility but reduce binding affinity to aromatic receptor pockets .

Table 1: Structural and Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
1-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine C₁₀H₁₀FN₃ 191.2 2-Fluorophenyl, 4-methyl 2.1
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine C₁₀H₉F₂N₃ 209.2 2,4-Difluorophenyl, 3-methyl 2.4
1-(4-Fluorophenyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine C₁₇H₁₆FN₃ 281.3 4-Fluorophenyl, 4-(4-methylphenyl) 3.8
1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine C₁₀H₁₀ClN₃ 207.7 2-Chlorophenyl, 4-methyl 2.6

*LogP values estimated using ChemDraw software.

Biological Activity

1-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C10_{10}H10_{10}FN3_{3}
  • Molecular Weight : 191.209 g/mol
  • CAS Number : 1152858-54-2
  • PubChem CID : 18425520

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with fluorinated phenyl groups. Various methods have been explored to optimize yield and purity, emphasizing the importance of reaction conditions such as temperature and solvent choice.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

Cell Line Inhibition (%) IC50_{50} (µM)
HepG2 (Liver)54.25Not specified
HeLa (Cervical)38.44Not specified
GM-6114 (Fibroblasts)80.06 (no toxicity)Not applicable

These results indicate a selective toxicity towards cancer cells while sparing normal fibroblasts, suggesting a favorable therapeutic index .

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. The compound has shown potential in inhibiting p38 MAP kinase, which is implicated in inflammatory responses and cancer progression .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects. It has been noted for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response:

Enzyme IC50_{50} (µM)
COX-15.40
COX-20.01

These findings suggest that it may be a promising candidate for treating inflammatory conditions, potentially outperforming established anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

Recent studies have expanded on the biological activities of pyrazole derivatives, including this compound:

  • Anticancer Study : A study found that various pyrazole derivatives exhibited potent anticancer activities, with specific modifications enhancing efficacy against different cancer types .
  • Anti-inflammatory Research : Another investigation revealed that compounds similar to this compound showed significant inhibition of pro-inflammatory cytokines in vitro, indicating a potential role in managing chronic inflammatory diseases .
  • SAR Analysis : Structure-activity relationship (SAR) studies have indicated that modifications at specific positions on the pyrazole ring can enhance biological activity, providing insights into the design of more potent derivatives .

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